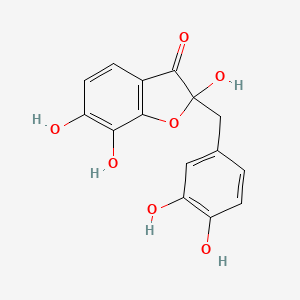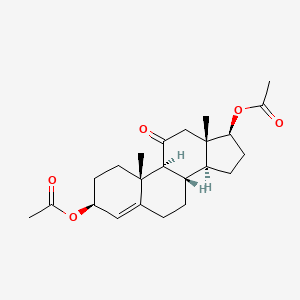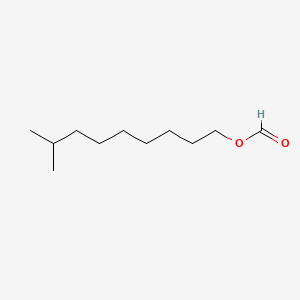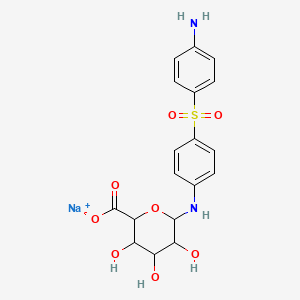
Nigrescin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nigrescin is a bacteriocin produced by the anaerobic black-pigmented Gram-negative bacillus, Prevotella nigrescens . This compound exhibits bactericidal activity against various Gram-negative bacilli implicated in periodontal diseases, such as Porphyromonas gingivalis, Tannerella forsythia, and Prevotella intermedia .
Preparation Methods
Nigrescin is obtained from the culture supernatant of Prevotella nigrescens ATCC 25261 . The purification process involves ammonium sulphate precipitation followed by anion-exchange and gel filtration chromatography . The active fraction is relatively homogeneous, showing a protein with an approximate molecular weight of 41 kDa .
Chemical Reactions Analysis
Nigrescin exhibits stability in a pH range between 6.5 and 9.5, at 100°C for 10 minutes, and is resistant to lyophilization . its activity is lost after treatment with proteinase K . The bactericidal mode of action of this compound is effective against Porphyromonas gingivalis, Prevotella intermedia, Tannerella forsythia, and Actinomyces species .
Scientific Research Applications
Nigrescin has significant potential in clinical dentistry due to its antimicrobial activity against periodontal pathogens . The absence of toxicity on gingival fibroblasts suggests its possible application in periodontal treatment . Additionally, this compound’s unique properties make it attractive for biotechnological applications as an antimicrobial agent .
Mechanism of Action
Nigrescin exerts its effects through a bactericidal mode of action, targeting specific Gram-negative bacilli . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its stability and resistance to lyophilization contribute to its effectiveness .
Comparison with Similar Compounds
Nigrescin is unique among bacteriocins due to its specific activity against periodontal pathogens . Similar compounds include colicins produced by Escherichia coli, which also exhibit antimicrobial activity against closely related bacterial strains . this compound’s stability and resistance to lyophilization distinguish it from other bacteriocins .
Properties
Molecular Formula |
C15H12O7 |
|---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methyl]-2,6,7-trihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H12O7/c16-9-3-1-7(5-11(9)18)6-15(21)14(20)8-2-4-10(17)12(19)13(8)22-15/h1-5,16-19,21H,6H2 |
InChI Key |
LZJRSQAXVZJLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)





![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)



![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)


